

Predicted Physicochemical Properties of 2-Thymoloxytriethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Thymoloxytriethylamine

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Introduction

2-Thymoloxytriethylamine, systematically known as N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine, is a tertiary amine of interest in various research domains. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and enabling computational modeling studies. This technical guide provides a summary of the predicted physicochemical properties of **2-Thymoloxytriethylamine**, details established experimental protocols for their determination, and presents a generalized workflow for in-silico property prediction.

Predicted Physicochemical Data

The following table summarizes the key predicted physicochemical properties of **2-Thymoloxytriethylamine**. These values have been computationally derived and provide a valuable initial assessment of the compound's characteristics.

Property	Predicted Value
IUPAC Name	N,N-diethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine
Molecular Formula	C16H27NO
Molecular Weight	249.40 g/mol
Monoisotopic Mass	249.20926 Da
XlogP	4.5
Predicted pKa	9.2 (basic)
Predicted Aqueous Solubility	Low

Experimental Protocols for Physicochemical Property Determination

While in-silico predictions are valuable for initial screening, experimental determination remains the gold standard for accurate characterization. Below are detailed methodologies for the key experiments.

Determination of pKa (Acid Dissociation Constant)

The pKa of an ionizable compound is a critical parameter influencing its solubility, absorption, and distribution. For a basic compound like **2-Thymoloxetriethylamine**, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

- **Preparation of the Analyte Solution:** A precise amount of **2-Thymoloxetriethylamine** is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or ethanol/water, to ensure complete dissolution.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

- **Titration:** A standardized solution of a strong acid (e.g., hydrochloric acid) is added in small, precise increments using an automated titrator.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. Sophisticated software can be used to calculate the pKa by fitting the entire titration curve to the appropriate Henderson-Hasselbalch-derived equation.

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

- **System Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- **Compound Addition:** A known amount of **2-Thymoloxxytriethylamine** is dissolved in one of the phases (usually the one in which it is more soluble).
- **Partitioning:** The two phases are combined in a separatory funnel and shaken gently for a prolonged period (e.g., 24 hours) to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- **Calculation:** The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

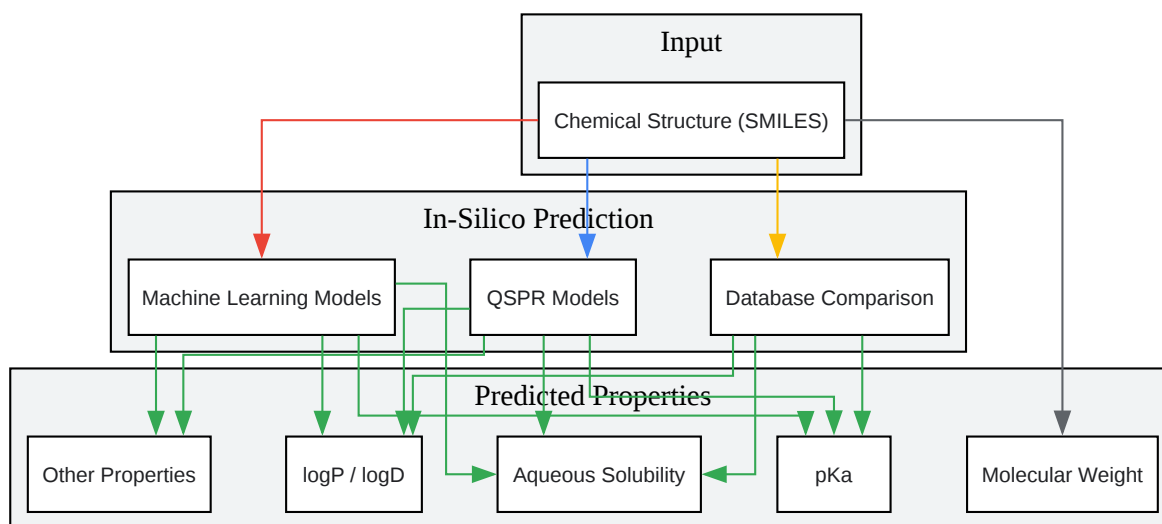
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method

- **Sample Preparation:** An excess amount of solid **2-Thymoloxxytriethylamine** is added to a known volume of an aqueous buffer at a specific pH and temperature.
- **Equilibration:** The resulting suspension is agitated (e.g., using a shaker or stirrer) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached and a saturated solution is formed.
- **Phase Separation:** The undissolved solid is removed from the saturated solution by centrifugation and/or filtration.
- **Concentration Measurement:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with UV detection.
- **Reporting:** The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L) at the specified pH and temperature.

In-Silico Physicochemical Property Prediction Workflow

The following diagram illustrates a generalized workflow for the computational prediction of physicochemical properties, a common practice in modern drug discovery and development.



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Caption: Workflow for predicting physicochemical properties from chemical structure.

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